Cas no 1797888-41-5 (2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide)

2-(Cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide is a synthetic organic compound featuring a cyclopentylsulfanyl moiety linked to an acetamide scaffold, further substituted with a 3-methoxypyrrolidin-1-ylphenyl group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The cyclopentylsulfanyl group may enhance lipophilicity, while the methoxypyrrolidine moiety could influence binding affinity and selectivity. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. Its synthetic route is likely optimized for high purity and yield, ensuring reproducibility in research applications. This product is suited for investigators exploring novel pharmacophores or targeting specific biological pathways.
2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide structure
1797888-41-5 structure
商品名:2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide
CAS番号:1797888-41-5
MF:C18H26N2O2S
メガワット:334.476243495941
CID:6003343
PubChem ID:71809593

2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide
    • 2-cyclopentylsulfanyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
    • F6442-5006
    • 2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
    • 1797888-41-5
    • AKOS024565136
    • 2-(CYCLOPENTYLSULFANYL)-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE
    • インチ: 1S/C18H26N2O2S/c1-22-16-10-11-20(12-16)15-8-6-14(7-9-15)19-18(21)13-23-17-4-2-3-5-17/h6-9,16-17H,2-5,10-13H2,1H3,(H,19,21)
    • InChIKey: XYOKGJWMNZGXFI-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NC1C=CC(=CC=1)N1CCC(C1)OC)=O)C1CCCC1

計算された属性

  • せいみつぶんしりょう: 334.17149925g/mol
  • どういたいしつりょう: 334.17149925g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6442-5006-20μmol
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6442-5006-25mg
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
25mg
$109.0 2023-09-08
Life Chemicals
F6442-5006-3mg
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
3mg
$63.0 2023-09-08
Life Chemicals
F6442-5006-10mg
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
10mg
$79.0 2023-09-08
Life Chemicals
F6442-5006-20mg
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
20mg
$99.0 2023-09-08
Life Chemicals
F6442-5006-40mg
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
40mg
$140.0 2023-09-08
Life Chemicals
F6442-5006-5μmol
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6442-5006-75mg
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
75mg
$208.0 2023-09-08
Life Chemicals
F6442-5006-2μmol
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6442-5006-100mg
2-(cyclopentylsulfanyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
1797888-41-5
100mg
$248.0 2023-09-08

2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide 関連文献

2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamideに関する追加情報

2-(Cyclopentylsulfanyl)-N-4-(3-Methoxypyrrolidin-1-yl)Phenylacetamide: A Comprehensive Overview

2-(Cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide, with the CAS number 1797888-41-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential therapeutic applications and has been the subject of several recent studies. This article provides a detailed overview of the chemical properties, biological activities, and potential applications of this compound.

The molecular structure of 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide is composed of a cyclopentyl sulfide moiety, a methoxypyrrolidine group, and an acetamide functional group. The cyclopentyl sulfide moiety contributes to the compound's lipophilicity, which is crucial for its ability to cross biological membranes and reach target sites within cells. The methoxypyrrolidine group, on the other hand, imparts additional polarity and can influence the compound's interactions with biomolecules such as enzymes and receptors.

Recent studies have explored the pharmacological properties of 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These findings suggest that 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide has also been investigated for its neuroprotective effects. Preclinical studies using animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of oxidative stress and the inhibition of neuroinflammation.

The pharmacokinetic profile of 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide has also been studied to assess its suitability for therapeutic use. In vivo studies in rodents have shown that this compound exhibits good oral bioavailability and a favorable distribution profile, with significant accumulation in brain tissue. These properties make it a promising candidate for further development as a drug for central nervous system (CNS) disorders.

Safety and toxicity assessments are essential steps in the drug development process. Preliminary toxicological studies have indicated that 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide has a low toxicity profile at therapeutic doses. However, more comprehensive safety evaluations are needed to fully understand its long-term effects and potential side effects.

The synthesis of 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide involves several steps, including the formation of the cyclopentyl sulfide moiety, the introduction of the methoxypyrrolidine group, and the final coupling reaction to form the acetamide. Various synthetic routes have been reported in the literature, each with its own advantages in terms of yield, purity, and scalability. The choice of synthetic method depends on factors such as cost-effectiveness and environmental impact.

In conclusion, 2-(cyclopentylsulfanyl)-N-4-(3-methoxypyrrolidin-1-yl)phenylacetamide, CAS number 1797888-41-5, is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and neuroprotective properties make it an attractive candidate for further research and development in the treatment of inflammatory diseases and neurodegenerative disorders. Continued investigation into its pharmacological mechanisms, safety profile, and synthetic methods will be crucial for advancing this compound towards clinical use.

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